Enhanced Lipophilicity (LogP) Profile Compared to Key Analogs
The target compound exhibits a distinct lipophilicity profile, quantified by its partition coefficient (LogP), which is a crucial parameter for drug-likeness and membrane penetration. 2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole demonstrates a LogP of 3.31 . In contrast, the more polar 2-(difluoromethyl) analog has a computed LogP of approximately 1.66, a substantial difference of 1.65 log units . This indicates the target compound is significantly more lipophilic, which can translate to roughly a 45-fold increase in membrane partitioning, a property that may be preferred for targeting hydrophobic binding sites or achieving central nervous system penetration.
Δ +1.65 log units
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.31 |
| Comparator Or Baseline | 2-(Difluoromethyl)-5-ethynyl-6-fluorobenzo[d]thiazole; LogP ≈ 1.66 |
| Quantified Difference | Δ LogP = +1.65 |
| Conditions | Computed LogP values derived from vendor technical datasheets using standard algorithms. |
Why This Matters
This 1.65 log unit difference in LogP directly impacts the compound's ability to cross biological membranes and influences ADME profiles, making the target compound a superior choice for applications where higher lipophilicity is required.
